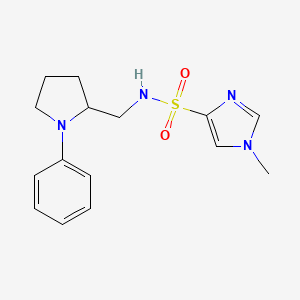

1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-18-11-15(16-12-18)22(20,21)17-10-14-8-5-9-19(14)13-6-3-2-4-7-13/h2-4,6-7,11-12,14,17H,5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQQBCRWBLNHPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Understanding its mechanisms of action and efficacy is crucial for further development in clinical settings.

- Molecular Formula : C15H20N4O2S

- Molecular Weight : 320.41 g/mol

- IUPAC Name : 1-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]imidazole-4-sulfonamide

1. Anti-inflammatory Activity

Research indicates that imidazole derivatives, including sulfonamides, possess significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. Studies show that it can reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .

2. Anticancer Effects

The anticancer potential of this compound is linked to its ability to induce apoptosis in various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation and promote cell cycle arrest. For instance, the compound has shown effectiveness against breast cancer cells by modulating the expression of apoptosis-related proteins such as caspases and Bcl-2 family members .

3. Neuroprotective Properties

Emerging evidence suggests that the compound may also exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. In animal models of Parkinson's disease, it has been shown to reduce oxidative stress and improve motor function, likely through its antioxidant properties .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase, an enzyme involved in various physiological processes including acid-base balance and respiration.

- Modulation of Signaling Pathways : The compound can interfere with key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Case Studies

Several case studies highlight the efficacy of this compound in different therapeutic contexts:

- Case Study on Cancer Treatment :

- Neuroprotection in Animal Models :

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide exhibit significant anticancer properties. For instance, imidazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Enzyme Inhibition

The compound's sulfonamide group is known for its role in enzyme inhibition. Sulfonamides are widely recognized as inhibitors of carbonic anhydrases, which are enzymes that play critical roles in physiological processes such as respiration and acid-base balance. This inhibition can be leveraged in treating conditions like glaucoma and edema .

Pharmacological Applications

Neurological Effects

The structure of this compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on central nervous system disorders, including anxiety and depression. The pyrrolidine moiety may enhance binding affinity to certain receptors, thus modulating neurotransmitter release .

Antimicrobial Activity

There is emerging evidence that imidazole derivatives possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Molecular Imaging Applications

Radiopharmaceutical Development

The unique chemical structure of this compound allows for modifications that can enhance its suitability as a radiopharmaceutical. Research has focused on creating labeled versions of this compound for use in positron emission tomography (PET) imaging, which can aid in the diagnosis and monitoring of diseases such as cancer .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of imidazole derivatives, researchers synthesized a series of compounds based on the imidazole framework. One derivative demonstrated a significant reduction in tumor size in xenograft models, highlighting the potential of compounds like this compound in cancer therapy .

Case Study 2: Enzyme Inhibition

A comparative analysis was conducted on various sulfonamide derivatives to assess their inhibitory effects on carbonic anhydrase. The study found that certain modifications to the imidazole ring significantly enhanced enzyme inhibition, suggesting that this compound could be optimized for therapeutic use against conditions requiring carbonic anhydrase modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related imidazole sulfonamide derivatives:

Structural and Functional Insights

Core Modifications: The target compound’s phenylpyrrolidinylmethyl group distinguishes it from simpler analogs like 19a , which lack extended hydrophobic substituents. This modification may enhance membrane permeability and target binding affinity compared to smaller substituents.

Synthetic Pathways :

- The synthesis of imidazole sulfonamides typically involves sulfonylation of imidazole precursors or nucleophilic aromatic substitution (SNAr) . For example, 19a–19c were synthesized via General Procedure E, involving sulfonylation and purification by flash chromatography . The target compound may require similar steps but with tailored reagents for the phenylpyrrolidine group.

The oxazole-oxadiazole hybrid in introduces heterocyclic diversity, which may improve metabolic stability compared to the target compound’s pyrrolidine ring.

Research Findings and Challenges

Bioactivity Data Gaps: No direct biological data (e.g., IC50, Ki) are available for the target compound. However, analogs like 19b showed inhibitory activity against farnesyltransferase with IC50 values in the nanomolar range , suggesting a benchmark for future studies.

Structural Limitations :

- The phenylpyrrolidine group may introduce metabolic liabilities , such as susceptibility to cytochrome P450 oxidation. In contrast, the oxadiazole group in is more metabolically inert.

Future Directions :

- Structure-activity relationship (SAR) studies are needed to optimize the phenylpyrrolidine substituent for target selectivity and pharmacokinetic properties.

- Crystallographic studies (using tools like SHELX ) could elucidate binding modes with hypothetical targets like kinases or GPCRs.

Q & A

What are the key considerations for optimizing the synthesis of 1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide to achieve high purity and yield?

Level: Advanced

Methodological Answer:

Optimization requires careful control of reaction conditions and purification protocols. For example, general procedure E (as referenced in structurally similar sulfonamide syntheses) involves coupling reactions under inert atmospheres, with reagents like EDCl/HOBt for amide bond formation . Scaling reactions (e.g., from 0.068 mmol to 0.415 mmol) necessitates maintaining stoichiometric ratios of intermediates, such as 1-methylimidazole-4-sulfonyl chloride and pyrrolidine-derived amines. Post-synthesis, flash chromatography with solvent systems like CH₂Cl₂/MeOH/NH₄OH (19:7:1) effectively removes byproducts . Purity validation via HPLC (≥90% purity criteria) and HRMS ensures compound integrity. For troubleshooting low yields, evaluate intermediates (e.g., via LC-MS) to identify incomplete coupling or hydrolysis side reactions.

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) during structural confirmation of this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from residual solvents, tautomerism, or diastereomeric impurities. For NMR:

- Compare experimental δH/δC values with computational predictions (e.g., DFT-based tools like ACD/Labs or ChemDraw).

- Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals, particularly for the pyrrolidine and imidazole moieties .

For HRMS, ensure ionization methods (ESI vs. EI) align with the compound’s polarity. Contradictions in [M+H]+ peaks may indicate adduct formation (e.g., sodium or potassium), requiring re-analysis with internal calibrants like TFA. Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement .

What experimental strategies are recommended for determining the biological target and mechanism of action of this sulfonamide derivative?

Level: Advanced

Methodological Answer:

- Target Identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins from cell lysates. Validate hits via SPR (surface plasmon resonance) for binding kinetics .

- Mechanistic Studies : Employ enzyme inhibition assays (e.g., farnesyltransferase, given structural similarities to BMS-214662 ) with IC₅₀ determination. For cellular activity, use siRNA knockdown of putative targets (e.g., kinases or GPCRs) to observe rescue effects.

- Structural Basis : Perform molecular docking (AutoDock Vina) using X-ray or cryo-EM structures of homologous targets. Compare binding poses with known inhibitors (e.g., tecomaquinone ) to identify critical interactions.

How should researchers design stability studies to evaluate the compound’s shelf-life under varying storage conditions?

Level: Basic

Methodological Answer:

- Accelerated Stability Testing : Store aliquots at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 1–6 months. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Photostability : Expose samples to UV light (ICH Q1B guidelines) and compare chromatograms for new peaks.

- Solution Stability : Assess solubility in DMSO/PBS and measure precipitation or hydrolysis (via LC-MS/MS). Adjust pH to 7.4 for physiological relevance.

What are the best practices for analyzing crystallographic data to resolve ambiguities in the compound’s 3D conformation?

Level: Advanced

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. SHELXD (for phase solution) and SHELXL (for refinement) are standard for small-molecule crystallography .

- Ambiguity Resolution : For disordered pyrrolidine rings, apply split-atom models with occupancy refinement. Validate thermal parameters (B-factors) to distinguish static disorder from dynamic motion.

- Validation Tools : Check geometry with PLATON/ADDSYM and electron density fit using R1/wR2 residuals (<5% for high quality). Compare with similar structures in the Cambridge Structural Database (CSD).

How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound’s potency?

Level: Advanced

Methodological Answer:

- Core Modifications : Synthesize analogs with substituent variations on the phenylpyrrolidine (e.g., electron-withdrawing groups at para positions) or imidazole-sulfonamide moieties .

- Pharmacophore Mapping : Use MOE or Schrödinger’s Phase to identify critical H-bond donors/acceptors (e.g., sulfonamide oxygen and imidazole nitrogen).

- In Silico Screening : Perform free-energy perturbation (FEP) calculations to predict binding affinity changes for virtual analogs. Prioritize synthesis of derivatives with ΔΔG < -2 kcal/mol.

- Biological Testing : Rank analogs by IC₅₀ in dose-response assays. Corrogate SAR trends with computational models to refine design.

What analytical techniques are essential for detecting and quantifying this compound in biological matrices (e.g., plasma, tissue)?

Level: Basic

Methodological Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (C18 columns) for plasma/tissue homogenates.

- Quantification : LC-MS/MS with MRM transitions (e.g., m/z 375→132 for the parent ion). Calibrate with deuterated internal standards (e.g., d₃-methyl analog) to correct matrix effects .

- Validation : Follow FDA guidelines for LLOQ (1 ng/mL), accuracy (85–115%), and precision (CV <15%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.